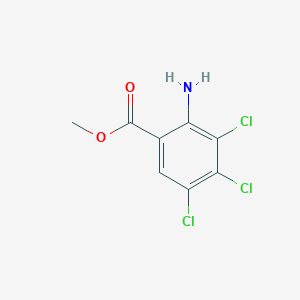

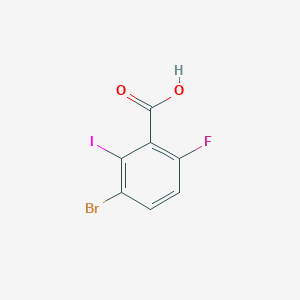

3-BRomo-6-fluoro-2-iodobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

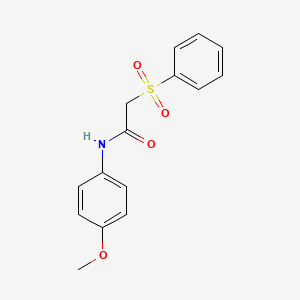

3-Bromo-6-fluoro-2-iodobenzoic acid is a halogenated aromatic compound that contains bromine, fluorine, and iodine substituents on a benzoic acid framework. The presence of multiple halogens makes it a potentially useful intermediate for various chemical syntheses, including the construction of complex organic molecules and polymers. The compound's structure suggests it could be involved in halogen bonding interactions, which are important in the formation of supramolecular structures .

Synthesis Analysis

The synthesis of halogenated benzoic acids can be achieved through several methods. For instance, 3-bromo-2-fluorobenzoic acid was synthesized from 2-amino-6-fluorobenzonitrile through a sequence of bromination, hydrolysis, diazotization, and deamination, with an overall yield of 38% . Similarly, 2-fluoro-6-iodobenzoic acid was prepared from 2-amino-6-fluorobenzoic acid via carboxyl group protection, diazotization, iodosubstitution, and deprotection, yielding a product with a purity of 99.819% . These methods highlight the versatility of halogenation reactions and the possibility of synthesizing this compound through analogous strategies.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carboxylic acid group and three different halogen atoms attached to the benzene ring. The steric and electronic effects of these substituents would influence the compound's reactivity. For example, the uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid demonstrates the ability of such halogenated benzoic acids to participate in complex formation through halogen bonding .

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids . The presence of halogens also allows for nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles . These reactions are indicative of the potential transformations that this compound could undergo.

Physical and Chemical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystallinity, would be influenced by the halogen substituents and the carboxylic acid group. The chemical properties, including acidity, reactivity towards nucleophiles, and participation in halogen bonding, would be determined by the electronic effects of the halogens and the overall molecular geometry. The synthesis of a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid showcases the compound's ability to form supramolecular structures through halogen bonding, which could also be expected for this compound .

科学的研究の応用

Thermodynamic Properties : The thermodynamic properties of halobenzoic acids, including those similar to 3-Bromo-6-fluoro-2-iodobenzoic acid, have been critically evaluated using computational chemistry methods. This research is significant for understanding the ideal-gas phase properties and consistency assessment of experimentally determined properties (Chirico et al., 2017).

Synthesis Methods : Various methods have been explored for synthesizing compounds similar to this compound. For instance, the synthesis of 3-Bromo-2-fluorobenzoic acid has been achieved with high purity and yield, highlighting low-cost and mild reaction conditions suitable for industrial-scale production (Zhou Peng-peng, 2013).

Catalyst-free Reactions : Research has shown that certain halobenzoic acids can undergo P–C coupling reactions without any catalyst under specific conditions. This includes reactions involving 4-Bromo and 3-bromobenzoic acids, which are related to this compound (Jablonkai & Keglevich, 2015).

Environmental Degradation Studies : Studies on the degradation of similar halobenzoic acids by specific bacterial strains offer insights into their environmental fate. For example, a strain of Pseudomonas aeruginosa was found capable of degrading 2-bromobenzoic acid, which is structurally related to this compound (Higson & Focht, 1990).

Ligand Effects in Lanthanide Complexes : Research into the effects of halogen substituents, like those in this compound, on the luminescent and structural properties of lanthanide complexes, provides insights into their potential applications in material science (Monteiro et al., 2015).

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

Similar compounds such as 2-iodobenzoic acid have been used as reactants in the synthesis of various detoxifiers of organophosphorus nerve agents .

Mode of Action

It’s worth noting that iodobenzoic acids, in general, have been reported to be used as precursors in the preparation of oxidizing reagents . They can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water in the reoxidation step .

Biochemical Pathways

Similar compounds have been used in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

Result of Action

Similar compounds have been used in various reactions, indicating that they may have significant effects at the molecular level .

特性

IUPAC Name |

3-bromo-6-fluoro-2-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFIHDDWBQEZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002092.png)

![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)